[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 20029-13-4
VCID: VC7956511
InChI: InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14)
SMILES: C1=CC=C2C(=C1)N=C3N2C=NNC3=O
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one

CAS No.: 20029-13-4

Cat. No.: VC7956511

Molecular Formula: C9H6N4O

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one - 20029-13-4

Specification

CAS No. 20029-13-4
Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
IUPAC Name 3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one
Standard InChI InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14)
Standard InChI Key VAMQPBDDTFVPPZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C3N2C=NNC3=O
Canonical SMILES C1=CC=C2C(=C1)N=C3N2C=NNC3=O

Introduction

# Triazino[4,5-a]benzimidazol-4(3H)-one: Structural Elucidation, Synthesis, and Biological Relevance

[1,2,Triazino[4,5-a]benzimidazol-4(3H)-one represents a fused heterocyclic system combining benzimidazole and 1,2,4-triazine motifs, with a ketone functional group at position 4 of the triazine ring. This compound belongs to a class of nitrogen-rich heterocycles that have garnered significant attention in medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with biological targets such as enzyme active sites and nucleic acids . The following report synthesizes available data on its synthesis, physicochemical properties, spectral characterization, and biological activity, drawing from peer-reviewed research while adhering to rigorous academic standards.

Molecular Architecture

The core structure of Triazino[4,5-a]benzimidazol-4(3H)-one consists of a benzimidazole ring fused to a 1,2,4-triazine ring at positions 4 and 5, respectively. The ketone group at position 4 introduces polarity and hydrogen-bonding capacity, critical for molecular recognition in biological systems . Key structural features include:

  • Benzimidazole moiety: A bicyclic system with two nitrogen atoms at positions 1 and 3, contributing to aromaticity and planar geometry.

  • 1,2,4-Triazine ring: A six-membered ring with nitrogen atoms at positions 1, 2, and 4, creating electron-deficient regions conducive to electrophilic interactions.

  • 4(3H)-one group: A ketone oxygen at position 4, which participates in hydrogen bonding and influences tautomeric equilibria .

PropertyValue (Analogous Compound)Source
Molecular FormulaC₁₀H₇N₅O
Molecular Weight213.20 g/mol
LogP (Partition Coeff.)1.29
Polar Surface Area52.31 Ų

The moderate LogP suggests balanced lipophilicity, potentially favoring membrane permeability, while the polar surface area indicates suitability for interacting with hydrophilic binding pockets .

Synthetic Methodologies

Microwave-Assisted Organic Synthesis (MAOS)

A scalable route to Triazino[4,5-a]benzimidazol-4(3H)-one derivatives involves microwave irradiation, enhancing reaction efficiency and yield . A representative protocol includes:

  • Condensation: Reacting 2-aminobenzimidazole derivatives with urea or thiourea under microwave irradiation (80–150°C, 2–10 min).

  • Cyclization: Intramolecular dehydration forms the triazine ring, facilitated by polar solvents like DMF or ethanol.

  • Purification: Recrystallization from ethanol or aqueous mixtures yields pure products .

Example Synthesis:
Compound 7 ( Triazinone analog) was synthesized by irradiating 2-aminobenzimidazole (2b) with urea in ethanol at 80°C for 3 min, achieving a 96% yield .

Spectral Characterization

Key analytical data for related triazinone derivatives include:

Infrared Spectroscopy (IR)

  • NH Stretch: 3219–3288 cm⁻¹ (broad, D₂O exchangeable) .

  • C=O Stretch: 1670–1699 cm⁻¹, confirming the ketone group .

  • C=N Stretch: 1625–1663 cm⁻¹, indicative of triazine ring formation .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.16–8.38 ppm (multiplet) .

    • NH protons: δ 7.21–12.78 ppm (broad singlet, D₂O exchangeable) .

  • ¹³C NMR:

    • Carbonyl carbon: δ 166.53–169.86 ppm .

    • Aromatic carbons: δ 114.05–159.04 ppm .

Mass Spectrometry (MS)

  • Molecular ion peaks align with theoretical masses (e.g., m/z 371 for C₂₂H₁₇N₃OS) .

CompoundIC₅₀ (μM) - MCF-7IC₅₀ (μM) - A-549Reference Drug (IC₅₀)
6b1.293.18Doxorubicin (4.17 μM)
74.305.80Erlotinib (4.16 μM)

Derivatives such as 6b demonstrate 1.3–2.6-fold greater potency against A-549 lung cancer cells than doxorubicin, highlighting their therapeutic potential .

EGFR-Tyrosine Kinase Inhibition

Molecular docking studies reveal that the triazinone scaffold fits into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor), with key interactions:

  • Hydrogen bonding: Between the triazine nitrogen atoms and kinase residues (e.g., Met793).

  • Hydrophobic interactions: Aromatic rings occupy hydrophobic regions I and II of the binding site .

p53 Ubiquitination Inhibition

Select derivatives inhibit p53 degradation, stabilizing the tumor suppressor protein and promoting apoptosis in cancer cells .

Comparative Analysis with Structural Analogs

Methoxy-Substituted Derivatives

The methoxy analog [as-Triazino[4,5-a]benzimidazole,4-methoxy-(8CI)] (CAS 20029-09-8) shares a similar fused structure but replaces the ketone with a methoxy group . Key differences include:

  • Increased Lipophilicity: LogP 1.29 vs. 1.28 for the methoxy derivative, suggesting subtle changes in membrane permeability .

  • Reduced Hydrogen-Bonding Capacity: Methoxy substitution eliminates the ketone’s hydrogen-bond acceptor potential, likely altering target affinity .

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